2,5-Dimethyltetrahydrofuran
CAS No.: 1003-38-9
Cat. No.: VC21002516
Molecular Formula: C6H12O
Molecular Weight: 100.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1003-38-9 |
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Molecular Formula | C6H12O |
Molecular Weight | 100.16 g/mol |
IUPAC Name | 2,5-dimethyloxolane |
Standard InChI | InChI=1S/C6H12O/c1-5-3-4-6(2)7-5/h5-6H,3-4H2,1-2H3 |
Standard InChI Key | OXMIDRBAFOEOQT-UHFFFAOYSA-N |
SMILES | CC1CCC(O1)C |
Canonical SMILES | CC1CCC(O1)C |
Introduction
Chemical Structure and Basic Properties
2,5-Dimethyltetrahydrofuran (DMTHF) is a cyclic ether with two methyl groups substituted at positions 2 and 5 of the tetrahydrofuran ring. This compound exists as a mixture of cis and trans isomers, each with distinct properties but often used together in commercial applications.
Molecular Identification Data
Property | Value |
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Molecular Formula | C₆H₁₂O |
Molecular Weight | 100.16 g/mol |
CAS Registry Number | 1003-38-9 |
IUPAC Name | 2,5-dimethyloxolane |
Canonical SMILES | CC1CCC(O1)C |
InChI | InChI=1S/C6H12O/c1-5-3-4-6(2)7-5/h5-6H,3-4H2,1-2H3 |
The structure of 2,5-dimethyltetrahydrofuran features a five-membered ring with an oxygen atom and two methyl groups positioned at the 2 and 5 carbons. This arrangement gives the molecule unique chemical properties that make it valuable for various applications .
Physical Properties
2,5-Dimethyltetrahydrofuran displays several characteristic physical properties that contribute to its utility in industrial applications:
Physical Property | Value |
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Physical State (20°C) | Liquid |
Appearance | Colorless to almost colorless clear liquid |
Melting Point | -128.9°C |
Boiling Point | 90-92°C |
Density | 0.833 g/mL at 25°C |
Flash Point | 27°C (80°F) |
Water Solubility | Practically insoluble (6.7 g/L at 20°C) |
Refractive Index | 1.40 |
Specific Gravity | 0.83 |
Dielectric Constant | 3.05 |
The compound requires storage under inert gas conditions due to its air sensitivity and is typically refrigerated in a cool, dark place below 15°C to maintain stability . Commercial preparations are often stabilized with butylated hydroxytoluene (BHT) to prevent peroxide formation during storage .
Synthesis Methods
Several methods have been developed for synthesizing 2,5-dimethyltetrahydrofuran, with recent focus on greener approaches utilizing biomass-derived feedstocks.
Catalytic Conversion from Biomass Carbohydrates
A groundbreaking one-step catalytic process has been developed to convert carbohydrates directly to 2,5-dimethyltetrahydrofuran. This method represents a significant advancement in sustainable chemistry:
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The process employs a soluble rhodium catalyst, dihydrogen, and hydroiodic acid in a biphasic solution
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Fructose can be converted with yields up to 85%
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Glucose yields reach approximately 75%
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Even cellulose can be directly converted, though with somewhat lower yields
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The reaction proceeds through a combination of dehydration, hydrogenolysis, and hydrogenation steps
This approach is particularly valuable as it transforms renewable biomass resources into a potential fuel additive with properties comparable to petroleum-derived transportation fuels .
Conversion from 2,5-Hexanedione
Another efficient synthesis route involves the conversion of biomass-derived 2,5-hexanedione using cooperative catalysis:
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The combination of Pt/C and solid acid Amberlite®IR-120H demonstrates excellent catalytic cooperation
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Under mild conditions, yields of up to 99% can be achieved
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2,5-Hexanediol (2,5-HDO) is identified as a key intermediate in this reaction
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The heterogeneous nature of the catalyst system allows for easy recovery and repeated reuse
This method is notable for its high efficiency and the use of relatively mild reaction conditions, making it potentially suitable for industrial-scale production.
Hydroconversion from 5-Hydroxymethylfurfural
A non-promoted Ni/SBA-15 catalyst prepared by incipient wetness impregnation can convert 5-hydroxymethylfurfural (HMF) to 2,5-dimethyltetrahydrofuran at 180°C:
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The reaction proceeds through 2,5-dimethylfuran (DMF) as an intermediate
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Through control over reaction time, yields of up to 97% (at 100% conversion) can be achieved
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Kinetic modeling suggests a preferential route to DMF via 5-methylfurfural as an intermediate
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An alternative pathway via 2,5-bis(hydroxylmethyl)furan is also present but less dominant
This method is significant as it utilizes HMF, which is itself a platform chemical derivable from biomass, particularly cellulose.
Applications and Uses
2,5-Dimethyltetrahydrofuran has diverse applications across several industries, with its most promising uses centered on sustainable energy and green chemistry.
Biofuel Applications
Research into 2,5-dimethyltetrahydrofuran as a biofuel highlights several advantages:
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It possesses properties superior to ethanol and comparable to conventional petroleum-derived fuels
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It could be readily incorporated into existing transportation infrastructure
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Computational studies suggest it would be a relatively clean-burning biofuel
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Its thermochemical properties (enthalpies of formation, entropies, specific heats) have been calculated to better understand its combustion behavior
Studies on ignition delay times at various temperatures and detailed kinetic modeling have enhanced understanding of its combustion characteristics, though the formation of intermediate aldehydes during combustion remains a potential concern .
Green Solvent Applications
As a green solvent, 2,5-dimethyltetrahydrofuran offers several advantages over traditional petroleum-derived alternatives:
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Higher boiling point compared to tetrahydrofuran (THF) and 2-methyltetrahydrofuran
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Lower water solubility, facilitating biphasic reactions and extraction processes
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Better stability under various reaction conditions
These properties make it particularly valuable in green chemistry applications, where it provides an environmentally friendly alternative to conventional solvents while offering improved performance characteristics .
Industrial Applications
Beyond fuels and solvents, 2,5-dimethyltetrahydrofuran finds use in several industrial processes:
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As a component in polymer production, contributing to improved flexibility and durability
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In pharmaceutical applications as a solvent for drug formulations
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As an ingredient in fuel additives to improve combustion efficiency
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In the hydrodeoxygenation of oxygenated compounds to unsaturated products
Its utility across these diverse applications stems from its unique physical and chemical properties, including stability, solvency characteristics, and relatively low toxicity.
Chemical Reactivity and Thermochemistry
Understanding the chemical reactivity and thermochemical properties of 2,5-dimethyltetrahydrofuran is crucial for optimizing its applications and assessing its behavior under various conditions.
Radical Reactions
Studies have shown that thiyl radicals (RS), formed by the reaction of radiolytically generated OH radicals with thiols, react with cis- and trans-2,5-dimethyltetrahydrofuran by abstracting a hydrogen atom in the alpha-position to the ether function . These hydrogen abstraction reactions are important for understanding the compound's behavior in various chemical environments.
Thermochemical Properties
High-level computational methods have been used to determine key thermochemical properties:
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Bond dissociation energies for all carbon-hydrogen and carbon-methyl bonds
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Enthalpies of formation, entropies, and specific heats at constant pressure
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Enthalpy functions that help predict behavior under various conditions
Research has shown that hydrogen abstraction by hydroxyl radicals is accompanied by the formation of both pre- and post-reaction weakly bound complexes. The resulting radicals can undergo ring-opening reactions leading to recognizable intermediates, while competitive hydrogen-elimination reactions can result in the formation of dihydrofurans .
Stability and Peroxide Formation
2,5-Dimethyltetrahydrofuran is classified as a Class B peroxide-forming chemical, meaning it can form peroxides upon concentration through distillation or evaporation . This property necessitates careful handling and storage, particularly for laboratory and industrial applications where concentrated solutions may be used.
Recent Research Developments
Recent scientific investigations have expanded our understanding of 2,5-dimethyltetrahydrofuran's properties and potential applications.
Separation Techniques
The separation of 2,5-dimethyltetrahydrofuran from similar compounds, particularly 2,5-dimethylfuran (DMF), presents challenges due to their close boiling points and the formation of azeotropes. Recent research has demonstrated successful separation using nonporous adaptive crystals (NACs) of a hybridarene (HB3):
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HB3 crystals show 98.6% selectivity for DMF from a 50:50 DMF/DMTHF mixture
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Single crystal X-ray diffraction revealed that this selectivity derives from the formation of an intermolecular packed host-guest complex between HB3 and DMF
This advance represents a significant step forward in the purification and processing of these compounds for various applications.
Combustion Kinetics
Detailed studies of 2,5-dimethyltetrahydrofuran combustion have provided valuable insights into its behavior as a fuel:
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Measurements of ignition delay times at both high and low temperatures
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Speciation measurements during combustion processes
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Development of detailed kinetic models to predict combustion behavior
These studies contribute to the fundamental understanding of biofuel ignition chemistry and related chemical processes, supporting the compound's potential application as an alternative fuel.
Green Solvent Performance
Research comparing 2,5-dimethyltetrahydrofuran with traditional solvents has demonstrated its superior performance in several applications:
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Excellent results in organometallic reactions
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Effective performance in biphasic reactions
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Superior extraction capabilities compared to conventional solvents
These findings support the compound's potential as a sustainable replacement for petroleum-derived solvents in various chemical processes.
Future Perspectives
Research and development of 2,5-dimethyltetrahydrofuran continues to evolve, with several promising directions for future investigation.
Sustainable Production
As interest in green chemistry grows, research into more efficient and sustainable production methods is likely to expand:
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Development of more efficient and selective catalysts
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Exploration of continuous flow processes for scaled-up production
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Investigation of alternative biomass sources and conversion pathways
These advances could further improve the economic viability and environmental benefits of 2,5-dimethyltetrahydrofuran production.
Advanced Fuel Applications
Further research into fuel properties and applications may lead to increased adoption as a biofuel:
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More detailed studies on combustion characteristics and emissions profiles
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Engine performance testing and optimization
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Blending studies with conventional fuels to determine optimal mixtures
Such research could help overcome remaining challenges in the adoption of 2,5-dimethyltetrahydrofuran as a mainstream biofuel.
Expanded Solvent Applications
The potential of 2,5-dimethyltetrahydrofuran as a green solvent warrants further exploration:
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Expanded application in various organic reactions and industrial processes
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Comparative studies with other traditional and emerging green solvents
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Development of solvent systems tailored for specific applications
These investigations could further establish the compound's role in sustainable chemical manufacturing.
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